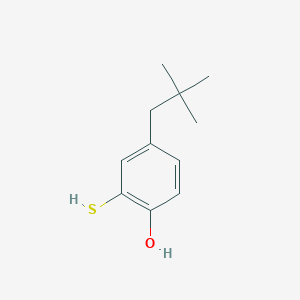
4-(2,2-Dimethylpropyl)-2-sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethylpropyl)-2-sulfanylphenol is an organic compound characterized by a phenol group substituted with a 2,2-dimethylpropyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropyl)-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenol group can be reduced to form corresponding cyclohexanol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives of the phenol ring.
Scientific Research Applications
4-(2,2-Dimethylpropyl)-2-sulfanylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropyl)-2-sulfanylphenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, while the sulfanyl group can undergo redox reactions to scavenge reactive oxygen species.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropylphenol: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
2-Sulfanylphenol: Lacks the 2,2-dimethylpropyl group, affecting its steric properties and reactivity.
4-(2,2-Dimethylpropyl)phenol: Lacks the sulfanyl group, leading to different redox properties .
Uniqueness
4-(2,2-Dimethylpropyl)-2-sulfanylphenol is unique due to the presence of both the 2,2-dimethylpropyl and sulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as an antioxidant and antimicrobial agent, making it a valuable compound for various applications .
Properties
CAS No. |
500306-21-8 |
|---|---|
Molecular Formula |
C11H16OS |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-2-sulfanylphenol |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)7-8-4-5-9(12)10(13)6-8/h4-6,12-13H,7H2,1-3H3 |
InChI Key |
AYSDBCPLMAYSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=C(C=C1)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















